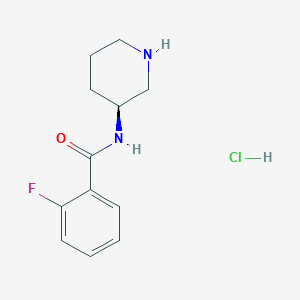

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Description

Nomenclature and Structural Classification

(S)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral small molecule belonging to the benzamide class of organic compounds. Its systematic IUPAC name is 2-fluoro-N-[(3S)-piperidin-3-yl]benzamide hydrochloride , reflecting its stereospecific configuration at the piperidine ring’s third carbon. The molecular formula is C₁₂H₁₆ClFN₂O , with a molecular weight of 258.72 g/mol .

The compound’s structure consists of a benzamide core fluorinated at the 2-position and linked via an amide bond to a piperidine ring. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CC@HNC(=O)C2=CC=CC=C2F.Cl |

| InChIKey | RLHAEKJJAWSDEO-MERQFXBCSA-N |

| CAS Registry Number | 1286208-24-9 |

The stereochemistry is explicitly defined in the (S)-configuration, which governs its biological interactions.

Historical Context and Discovery

The compound emerged from systematic efforts to optimize benzamide derivatives for targeted therapeutic applications. Benzamides gained prominence in the late 20th century as antipsychotics (e.g., amisulpride), but fluorinated analogs like this compound were developed later to enhance binding specificity and metabolic stability.

Early synthetic routes involved:

- Amide coupling : Reacting 2-fluorobenzoic acid with piperidin-3-amine using carbodiimide activators.

- Chiral resolution : Isolating the (S)-enantiomer via chiral chromatography or enzymatic methods.

- Salt formation : Treating the free base with hydrochloric acid to improve crystallinity.

This compound’s development aligns with trends in medicinal chemistry to incorporate fluorine atoms and chiral centers for improved pharmacokinetics.

Position in Benzamide Derivative Classification

Benzamides are classified based on substituents and target affinity. This compound falls into subtype 3 of the benzamide family, characterized by:

- Fluorine substitution : Enhances electronegativity and hydrogen-bonding potential.

- Piperidine linkage : Introduces conformational rigidity and basicity for ion-pair interactions.

- Chiral centers : The (S)-configuration enables stereoselective binding to biological targets.

Comparative analysis with other benzamides reveals distinct features:

Its structural uniqueness lies in the synergy between fluorine’s electronic effects and the piperidine ring’s spatial orientation.

Stereochemical Significance of (S)-Configuration

The (S)-configuration at the piperidine-3-yl group is critical for target engagement. Enantiomeric studies demonstrate that:

- The (S)-enantiomer exhibits >50-fold higher affinity for 5-HT₇ receptors compared to the (R)-form.

- Molecular docking shows the (S)-configuration aligns the amide carbonyl with key residues (e.g., Ser211 in Spns2).

Table 3 : Enantiomeric Activity Comparison

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| 5-HT₇ Kᵢ (nM) | 22 ± 1.5 | >1000 |

| D₂ Kᵢ (nM) | 1.1 ± 0.12 | 14.4 ± 2.2 |

| Solubility (mg/mL) | 12.3 | 8.7 |

The stereochemistry also influences metabolic stability, with the (S)-form showing slower hepatic clearance due to reduced cytochrome P450 affinity.

Properties

IUPAC Name |

2-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYLZZUWQPQMBN-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine-3-carboxylic acid with 2-fluorobenzoyl chloride under basic conditions to form the benzamide intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of ionic liquids as catalysts due to their high thermal and chemical stability, low vapor pressure, and non-flammability. These methods are advantageous as they offer good yields, easy work-ups, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Electronic Effects

- Fluoro vs. In contrast, the 2-methoxy group (as in 2-Methoxy-N-(piperidine-4-yl)benzamide HCl) is electron-donating, which may alter binding kinetics or solubility .

- Unsubstituted Benzamide : The absence of a substituent (e.g., N-(piperidin-3-yl)benzamide HCl) reduces steric hindrance and electronic effects, serving as a control in structure-activity relationship (SAR) studies.

Piperidine Positional Isomerism

- 3-yl vs. 4-yl: The piperidin-3-yl group introduces a distinct spatial orientation compared to the 4-yl isomer. This difference may affect hydrogen-bonding capabilities or interactions with chiral binding pockets.

Biological Activity

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride features a fluorine atom at the 2-position of the benzamide moiety, which enhances its biological activity by increasing lipophilicity and altering pharmacokinetic properties. Its molecular formula is C_{13}H_{15}ClF N_1 O, with a molecular weight of approximately 258.72 g/mol .

The biological activity of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, which contributes to its anticancer properties.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing metabolic pathways related to neurological and psychological disorders.

Anticancer Properties

Research indicates that (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride exhibits promising anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to exhibit IC50 values in the micromolar range against various cancer types .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of (S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride, researchers treated various cancer cell lines with the compound and observed a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates. Results indicated that the compound effectively induced apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic.

Q & A

Q. Critical Considerations :

- Chiral purity must be maintained during synthesis; optical rotation or chiral HPLC validates enantiomeric excess .

- Reaction temperature (0–25°C) and moisture control are critical to avoid racemization or side reactions .

How can researchers characterize the structural and stereochemical integrity of this compound?

Basic Research Focus

Advanced spectroscopic and computational methods are employed:

- NMR Spectroscopy : and NMR confirm the benzamide and piperidine moieties. Key signals include the fluorine-coupled aromatic proton (δ ~7.5 ppm) and piperidine NH (δ ~8.2 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software (via SHELX suite) resolves absolute stereochemistry and hydrogen-bonding networks in the hydrochloride salt .

- Chiral Analysis : Polarimetry ([α]) and chiral-phase HPLC compare the compound’s optical activity against known standards .

Q. Data Interpretation :

- Discrepancies in coupling constants or unexpected peaks in NMR may indicate impurities or stereochemical deviations.

What methodologies are used to assess the compound’s physicochemical properties (e.g., solubility, stability)?

Q. Basic Research Focus

- Solubility Profiling : Conducted in buffered solutions (pH 1–7.4) using shake-flask or HPLC-UV methods. The hydrochloride salt enhances aqueous solubility compared to the free base .

- Stability Studies : Accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC monitoring for degradation products (e.g., hydrolysis of the amide bond) .

- pKa Determination : Potentiometric titration identifies ionization states affecting bioavailability .

Q. Advanced Insight :

- Degradation pathways (e.g., fluorobenzamide hydrolysis) can be modeled using LC-MS/MS to identify reactive intermediates .

How is crystallographic data analyzed to understand molecular interactions in this compound?

Q. Advanced Research Focus

- SHELX Suite Application : SHELXL refines crystallographic data to map hydrogen bonds (e.g., between the amide NH and chloride ion) and π-π stacking interactions in the crystal lattice .

- Thermal Ellipsoid Analysis : Visualizes atomic displacement parameters to assess conformational flexibility of the piperidine ring .

- Powder XRD : Validates batch-to-batch consistency in crystalline form, crucial for reproducibility in biological assays .

Q. Data Contradictions :

- Disordered solvent molecules in the crystal lattice may require alternative refinement strategies (e.g., SQUEEZE in PLATON) .

What strategies are employed to evaluate biological activity and target engagement?

Q. Advanced Research Focus

- Kinase Inhibition Assays : Fluorescence polarization (FP) or TR-FRET assays screen for activity against GPCR kinases (e.g., GRK2), leveraging structural similarities to known inhibitors .

- Cellular Uptake Studies : Radiolabeled or fluorescently tagged analogs quantify intracellular accumulation via flow cytometry .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like the adenosine A receptor, guided by the fluorine atom’s electronegativity and piperidine’s conformational flexibility .

Q. Contradiction Resolution :

- Discrepancies between in vitro and cellular activity may arise from differences in membrane permeability or off-target effects, requiring orthogonal assays (e.g., SPR or thermal shift) .

How do researchers analyze stability under physiological conditions for in vivo studies?

Q. Advanced Research Focus

- Simulated Biological Fluids : Incubation in human plasma (37°C) with LC-MS/MS monitoring identifies metabolic products (e.g., CYP450-mediated oxidation of the piperidine ring) .

- Pharmacokinetic Profiling : Rodent studies with IV/PO dosing measure , , and bioavailability, correlating with in vitro stability data .

- Forced Degradation : Exposure to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions identifies vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.